Cas no 1702877-68-6 (4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol)

4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol structure
1702877-68-6 structure
商品名:4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol
CAS番号:1702877-68-6
MF:C12H15ClFNO
メガワット:243.705005884171
CID:6387828
PubChem ID:103047504

4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol
    • EN300-1965471
    • 4-(5-chloro-2-fluorobenzyl)piperidin-4-ol
    • 4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
    • 1702877-68-6
    • インチ: 1S/C12H15ClFNO/c13-10-1-2-11(14)9(7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2
    • InChIKey: BAHOTUDDTYAPQF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(=C1)CC1(CCNCC1)O)F

計算された属性

  • せいみつぶんしりょう: 243.0826200g/mol
  • どういたいしつりょう: 243.0826200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 32.3Ų

4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1965471-1.0g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
1g
$914.0 2023-05-31
Enamine
EN300-1965471-5g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
5g
$2028.0 2023-09-17
Enamine
EN300-1965471-0.1g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
0.1g
$615.0 2023-09-17
Enamine
EN300-1965471-0.25g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
0.25g
$642.0 2023-09-17
Enamine
EN300-1965471-0.05g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
0.05g
$587.0 2023-09-17
Enamine
EN300-1965471-0.5g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
0.5g
$671.0 2023-09-17
Enamine
EN300-1965471-10.0g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
10g
$3929.0 2023-05-31
Enamine
EN300-1965471-5.0g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
5g
$2650.0 2023-05-31
Enamine
EN300-1965471-2.5g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
2.5g
$1370.0 2023-09-17
Enamine
EN300-1965471-1g
4-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-ol
1702877-68-6
1g
$699.0 2023-09-17

4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol 関連文献

4-(5-chloro-2-fluorophenyl)methylpiperidin-4-olに関する追加情報

Professional Introduction to 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol (CAS No. 1702877-68-6)

4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1702877-68-6, belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 5-chloro-2-fluorophenyl substituent, contribute to its unique chemical properties and make it a valuable scaffold for the development of novel pharmacological agents.

The significance of 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol lies in its potential as a building block for drug discovery. Piperidine derivatives are known for their ability to modulate various biological pathways, making them suitable candidates for treating a wide range of diseases. The presence of both chlorine and fluorine atoms in the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These attributes have positioned this compound as a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol with greater accuracy. Studies have shown that this compound exhibits inhibitory properties against certain enzymes and receptors, which are implicated in various pathological conditions. For instance, preliminary computational studies suggest that it may interact with targets involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings highlight the potential of this molecule as a lead compound for further pharmacological development.

In vitro experiments have begun to unravel the mechanistic aspects of 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol's interactions with biological targets. Researchers have observed that the compound demonstrates selective binding affinity towards specific enzymes, which could lead to the development of targeted therapies with minimal side effects. The< strong>5-chloro-2-fluorophenyl moiety plays a crucial role in determining these interactions, as it influences both the electronic properties and spatial orientation of the molecule. This has opened up new avenues for designing analogs with enhanced pharmacological profiles.

The synthesis of 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also allow for modifications that can fine-tune its biological activity. The synthetic strategies developed for this molecule serve as a model for similar compounds, demonstrating the importance of innovation in synthetic organic chemistry.

The potential therapeutic applications of 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol are vast and span across multiple therapeutic areas. Its structural motif suggests utility in treating central nervous system disorders, where modulation of neurotransmitter systems is crucial. Additionally, its interaction profile with certain enzymes hints at its potential in addressing metabolic disorders and inflammatory conditions. As research progresses, additional targets may be identified, further expanding its therapeutic scope.

The integration of high-throughput screening technologies has accelerated the discovery process for compounds like 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol. These platforms allow researchers to rapidly assess the biological activity of large libraries of compounds, identifying promising candidates for further investigation. The combination of computational modeling and experimental validation has streamlined drug discovery pipelines, making it possible to bring novel therapeutics to market more efficiently.

The safety and efficacy of any pharmaceutical compound must be rigorously evaluated before clinical translation. Preclinical studies are essential to assess the toxicity profile and pharmacokinetic properties of 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol. These studies provide critical data on dosage regimens, metabolic pathways, and potential side effects, ensuring that only safe and effective drugs proceed to human trials. The insights gained from these evaluations are invaluable for optimizing drug design and improving patient outcomes.

The future direction of research on 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol will likely focus on expanding its chemical diversity through structural modifications. By introducing variations into its< strong>5-chloro-2-fluorophenyl moiety or exploring alternative piperidine scaffolds, researchers can uncover novel derivatives with enhanced biological activity or improved pharmacokinetic profiles. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical applications.

In conclusion, 4-(5-chloro-2-fluorophenyl)methylpiperidin-4-ol (CAS No.1702877-68-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential as a lead compound for drug development underscores the importance of continued research in this field. As our understanding of molecular interactions evolves, compounds like this one will play an increasingly vital role in addressing unmet medical needs.

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